N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide
Description
This compound is a highly specialized nucleoside analog designed for therapeutic oligonucleotide synthesis. Its structure features a 2'-deoxyribose sugar modified with three critical protecting groups:
5'-O-bis(4-methoxyphenyl)-phenylmethoxy (DMT): A photolabile group protecting the 5'-hydroxyl during solid-phase synthesis .
3'-O-tri(propan-2-yl)silyloxymethoxy: A bulky silyl ether protecting the 3'-hydroxyl, enhancing steric protection and stability against nucleophilic attack .
Cyanoethyl phosphoramidite at the 4'-position: A reactive intermediate enabling controlled coupling during oligonucleotide chain elongation .
Synthesis: The compound is synthesized via sequential phosphoramidation under anhydrous conditions (argon/nitrogen atmosphere) using 5-ethylthio-1H-tetrazole (ETT) as an activator and 2-cyanoethyl tetraisopropylphosphoramidite as the phosphitylating agent. Purification involves flash chromatography and TLC, yielding >99% purity (LC/MS, 1H/13C/31P NMR) .
Properties
Molecular Formula |
C52H72N7O9PSi |
|---|---|
Molecular Weight |
998.2 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C52H72N7O9PSi/c1-34(2)59(35(3)4)69(65-29-17-28-53)68-47-45(30-64-52(40-18-15-14-16-19-40,41-20-24-43(61-12)25-21-41)42-22-26-44(62-13)27-23-42)67-51(48(47)63-33-66-70(36(5)6,37(7)8)38(9)10)58-32-56-46-49(57-39(11)60)54-31-55-50(46)58/h14-16,18-27,31-32,34-38,45,47-48,51H,17,29-30,33H2,1-13H3,(H,54,55,57,60)/t45-,47-,48-,51-,69?/m1/s1 |
InChI Key |
TWRRCYAUVCYCGL-UIRZPSOPSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Moiety and Base Attachment
The sugar moiety is prepared with strict stereochemical control to ensure the (2R,3R,4R,5R) configuration. The 5'-hydroxyl group is typically protected with a bulky bis(4-methoxyphenyl)-phenylmethoxy (dimethoxytrityl) group to prevent undesired reactions during subsequent steps. The purine base is attached at the 9-position of the sugar via a glycosidic bond, and the base is further protected with an acetamide group at the 6-position to enhance stability and prevent side reactions during synthesis.
Protection of Hydroxyl Groups
The 3'-hydroxyl group is protected with a tri(propan-2-yl)silyloxymethoxy group (commonly tert-butyldimethylsilyl or similar bulky silyl protecting groups) to provide steric hindrance and stability during phosphitylation and coupling reactions. This protection is critical to prevent premature deprotection or side reactions.
Purification and Characterization
After synthesis, the compound is purified by chromatographic methods such as silica gel chromatography or preparative HPLC to achieve high purity (>99%). Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^31P) and liquid chromatography-mass spectrometry (LC-MS) to confirm structure and purity.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Glycosylation | Protected ribose + purine base, Lewis acid catalyst | Control stereochemistry at anomeric center |
| 2 | Protection (5'-OH) | Dimethoxytrityl chloride, pyridine | Selective protection of 5'-hydroxyl |
| 3 | Protection (3'-OH) | Tri(propan-2-yl)silyl chloride, imidazole | Sterically hindered silyl protecting group |
| 4 | Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, diisopropylethylamine, anhydrous solvent (e.g., dichloromethane) | Critical for oligonucleotide synthesis compatibility |
| 5 | Purification | Silica gel chromatography or preparative HPLC | Achieves >99% purity |
The preparation involves several reaction types:
- Glycosylation: Formation of the N-glycosidic bond between the sugar and purine base, requiring activation of the sugar and control of stereochemistry.
- Protection reactions: Selective protection of hydroxyl groups with bulky groups to control reactivity and prevent side reactions.
- Phosphitylation: Introduction of the phosphoramidite moiety by nucleophilic substitution on a chlorophosphoramidite reagent.
These reactions require strict control of moisture and temperature to prevent hydrolysis and side reactions. The phosphitylation step is particularly sensitive and often performed under inert atmosphere.
- Studies have shown that the choice of protecting groups significantly affects the efficiency and yield of the phosphitylation and subsequent oligonucleotide synthesis steps. Bulky silyl groups on the 3'-hydroxyl improve stability during automated synthesis.
- Phosphitylation activators such as acid-base complexes derived from amine bases enhance the reaction rate and yield of phosphoramidite formation.
- Industrial scale synthesis adapts these laboratory methods by employing continuous flow reactors and automated monitoring to maintain consistent quality and high throughput.
| Preparation Stage | Key Reagents/Agents | Reaction Conditions | Outcome/Role |
|---|---|---|---|
| Glycosylation | Protected ribose, purine base, Lewis acid | Anhydrous, controlled temperature | Formation of nucleoside core |
| 5'-OH Protection | Dimethoxytrityl chloride, pyridine | Room temperature | Protection of 5'-hydroxyl |
| 3'-OH Protection | Tri(propan-2-yl)silyl chloride, imidazole | Anhydrous, mild conditions | Protection of 3'-hydroxyl |
| Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, base | Anhydrous, inert atmosphere | Formation of phosphoramidite group |
| Purification & Characterization | Chromatography, NMR, LC-MS | Standard lab conditions | High purity, structural confirmation |
The preparation of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide is a complex multi-step synthetic process requiring precise stereochemical control, selective protection strategies, and efficient phosphitylation. The methods are well-established in nucleoside chemistry and are optimized for compatibility with automated oligonucleotide synthesis. Advances in phosphitylation activators and protecting group chemistry continue to improve yields and purity, making this compound a valuable intermediate in nucleic acid research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Protecting Groups :
- The tri(propan-2-yl)silyl group in the target compound provides superior steric hindrance compared to TBDMS () and hydroxy groups (), reducing undesired side reactions .
- The DMT group is universally employed for 5'-protection across analogs, but its removal requires acidic conditions, which may destabilize sensitive modifications .
Phosphoramidite Reactivity: The cyanoethyl phosphoramidite in the target compound enables faster coupling (2–3 hours) compared to benzoylsulfanyl intermediates (16-hour reactions), improving synthesis efficiency .
Yield and Purity :
- The target compound’s yield (46–53%) is comparable to analogs like compound 35 (46%), but its purity (>99%) exceeds intermediates like compound 42 (68%), highlighting optimized purification protocols .
Biological Relevance :
- Thiophosphate analogs (e.g., compound 35) exhibit enhanced nuclease resistance but lower thermal stability compared to the target compound’s phosphoramidite-derived backbone .
- The bicyclic analog in shows altered RNA-binding kinetics due to conformational constraints, suggesting the target compound’s flexibility is advantageous for hybridization .
Research Findings and Implications
- Stability : The tri(propan-2-yl)silyl group in the target compound reduces hydrolysis rates by 40% compared to TBDMS-protected analogs (pH 7.4, 37°C) .
- Coupling Efficiency : LC/MS data indicate 98% coupling efficiency per cycle, outperforming benzoylsulfanyl derivatives (85%) .
- Thermodynamic Properties : Differential scanning calorimetry (DSC) reveals a melting temperature (Tm) of 72°C for duplexes containing the target compound, 5°C higher than thiophosphate analogs .
Biological Activity
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 687.76 g/mol. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets involved in cellular processes such as cell cycle regulation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Key Mechanisms:
- CDK Inhibition: The compound has shown potential in inhibiting CDK2 and CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines .
- Signal Transduction Modulation: It may modulate signaling pathways associated with cell survival and proliferation.
Antitumor Activity
Recent research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a related compound demonstrated an IC50 value of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating high potency .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests favorable absorption and bioavailability. For example, one study reported an 86.7% oral bioavailability in rat models . This aspect is crucial for the development of effective therapeutic agents.
Study on Antitumor Efficacy
A notable study evaluated the antitumor efficacy of a structurally similar compound in xenograft models. The results showed significant tumor growth inhibition without substantial toxicity, highlighting the therapeutic potential of this class of compounds .
Mechanistic Studies
Mechanistic investigations revealed that the compound effectively suppressed CDK proteins in HCT116 cell lines, leading to alterations in protein expression associated with the cell cycle and apoptosis . These findings underscore the potential for developing targeted therapies based on this compound's structure.
Summary of Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | C39H37N5O7 |
| Molecular Weight | 687.76 g/mol |
| CDK2 IC50 | 0.004 μM |
| CDK9 IC50 | 0.009 μM |
| Oral Bioavailability | 86.7% |
Comparison with Related Compounds
| Compound Name | CDK2 IC50 | CDK9 IC50 | Oral Bioavailability |
|---|---|---|---|
| Compound A | 0.004 μM | 0.009 μM | 86.7% |
| Compound B | 0.010 μM | 0.015 μM | 75% |
| Compound C | 0.020 μM | 0.025 μM | 80% |
Q & A
Basic Research Questions
Q. What are the critical steps in the multi-step synthesis of this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential protective group strategies. Key steps include:
- DMT protection : The 5'-hydroxyl group is protected with bis(4-methoxyphenyl)-phenylmethoxy (DMT) to prevent unwanted side reactions .
- Phosphoramidite coupling : The 3'-hydroxyl is activated using 2-cyanoethyl-[di(propan-2-yl)amino]phosphanyl groups under anhydrous conditions. Moisture-sensitive steps require inert atmospheres (argon/nitrogen) and molecular sieves .
- TBDMS protection : The 2'-hydroxyl is protected with tri(propan-2-yl)silyloxymethoxy for steric hindrance and selective deprotection .
- Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting equivalents of activating agents (e.g., 1H-tetrazole) to improve coupling efficiency.
Q. How can researchers ensure purity and characterize intermediates during synthesis?
- Methodological Answer :
- Purification : Use flash column chromatography with gradients of ethyl acetate/hexane under inert conditions. Reverse-phase HPLC is critical for isolating phosphoramidite intermediates .
- Characterization :
- NMR : P NMR confirms phosphoramidite linkage (δ ≈ 149 ppm for P(III)), while H NMR identifies DMT protons (δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] or [M+Na]) .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer :
- Moisture sensitivity : Store intermediates at −20°C in sealed, argon-purged vials with desiccants.
- Light sensitivity : Amber glassware prevents DMT group degradation.
- Stability assays (e.g., periodic HPLC analysis) monitor decomposition products like free cyanoethyl groups .
Advanced Research Questions
Q. How can stereochemical integrity at the 2', 3', 4', and 5' positions be ensured during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use tert-butyldimethylsilyl (TBDMS) groups to lock sugar puckering conformations during phosphoramidite coupling .
- Stereoselective deprotection : Selective fluoride-based removal of TBDMS (e.g., TBAF in THF) preserves β-configuration at the anomeric center.
- Circular dichroism (CD) : Monitor nucleoside conformation post-synthesis to detect racemization .
Q. What mechanistic insights explain contradictory bioactivity data in cellular assays?
- Methodological Answer :
- Metabolic stability : Test compound stability in serum (e.g., 10% FBS at 37°C for 24h) using LC-MS to identify hydrolysis products (e.g., free acetamide or silyl ether cleavage).
- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding kinetics with putative targets (e.g., kinases or polymerases). Discrepancies between in vitro and cellular data may arise from off-target effects .
Q. How can computational modeling guide the design of derivatives with enhanced specificity?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s phosphoramidite moiety and enzyme active sites (e.g., DNA polymerases).
- MD simulations : Simulate solvated systems (AMBER force field) to assess conformational flexibility of the silyl ether group under physiological conditions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported coupling efficiencies for phosphoramidite intermediates?
- Methodological Answer :
- Controlled replication : Repeat reactions with standardized reagents (e.g., fresh 1H-tetrazole) and quantify yields via P NMR integration.
- Parameter screening : Design a DOE (Design of Experiments) to test variables like solvent polarity (acetonitrile vs. dichloromethane) and temperature (−40°C vs. RT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
